molecular formula C24H17FN4O5S B3403500 6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(5-methylfuran-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1116050-20-4

6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(5-methylfuran-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B3403500
CAS No.: 1116050-20-4
M. Wt: 492.5
InChI Key: NXQMQZHUDAGRSX-UHFFFAOYSA-N
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Description

The compound “6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(5-methylfuran-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one” is a synthetic organic molecule that features a diverse array of functional groups, including an oxadiazole ring, a fluorophenyl group, a sulfanyl linkage, a furan ring, and a dioxoloquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(5-methylfuran-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one” involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor such as a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction.

    Formation of the sulfanyl linkage: This can be done by reacting a thiol with an appropriate electrophile.

    Construction of the dioxoloquinazolinone core: This might involve a multi-step process including cyclization and functional group transformations.

    Attachment of the furan ring: This can be achieved through a cross-coupling reaction or other suitable methods.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring or other functional groups can be reduced under suitable conditions.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or oxone.

    Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the oxadiazole ring might yield amines or other reduced products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly if it exhibits biological activity such as anticancer, antimicrobial, or anti-inflammatory properties.

    Industry: As a component in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to enzymes or receptors: Inhibiting or modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression or replication.

    Modulating signaling pathways: Influencing cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 6-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(5-methylfuran-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
  • 6-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(5-methylfuran-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Uniqueness

The uniqueness of “6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(5-methylfuran-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one” lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

6-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-[(5-methylfuran-2-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O5S/c1-13-5-6-16(33-13)10-29-23(30)17-8-19-20(32-12-31-19)9-18(17)26-24(29)35-11-21-27-22(28-34-21)14-3-2-4-15(25)7-14/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQMQZHUDAGRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC(=CC=C6)F)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(5-methylfuran-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Reactant of Route 2
6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(5-methylfuran-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Reactant of Route 3
6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(5-methylfuran-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Reactant of Route 4
Reactant of Route 4
6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(5-methylfuran-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Reactant of Route 5
Reactant of Route 5
6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(5-methylfuran-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Reactant of Route 6
Reactant of Route 6
6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(5-methylfuran-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

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